
Hexadecenesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexadecenesulfonate is an anionic surfactant with the chemical formula C16H31NaO3S . It is commonly used in various industrial and scientific applications due to its surfactant properties, which allow it to reduce surface tension in liquids. This compound is particularly valuable in the fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexadecenesulfonate can be synthesized through the sulfonation of hexadecene. The process typically involves the reaction of hexadecene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of sodium hexadecenesulfonate is carried out in large reactors where hexadecene is continuously fed and reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through filtration and drying processes to obtain the final compound in solid form.
Types of Reactions:
Oxidation: Sodium hexadecenesulfonate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include sulfonic acids or sulfonates with altered alkyl chains.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: New compounds with different functional groups replacing the sulfonate group.
Scientific Research Applications
Sodium hexadecenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in polymerization reactions, particularly in the synthesis of polystyrene.
Biology: Employed in studies involving cell membranes and surfactant interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The primary mechanism of action of sodium hexadecenesulfonate is its ability to reduce surface tension in liquids. This property allows it to act as an emulsifier, stabilizing mixtures of oil and water. At the molecular level, the compound interacts with hydrophobic and hydrophilic regions, facilitating the formation of micelles and other structures that enhance solubility and dispersion.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with a shorter alkyl chain.
Sodium octadecyl sulfate: Similar structure but with a longer alkyl chain.
Sodium hexadecanesulfonate: A closely related compound with a saturated alkyl chain.
Uniqueness: Sodium hexadecenesulfonate is unique due to its unsaturated alkyl chain, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other surfactants may not perform as effectively.
Properties
CAS No. |
4615-13-8 |
|---|---|
Molecular Formula |
C16H31NaO3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
sodium;(E)-hexadec-1-ene-1-sulfonate |
InChI |
InChI=1S/C16H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |
InChI Key |
MVHWMCQWFWUXEE-GEEYTBSJSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


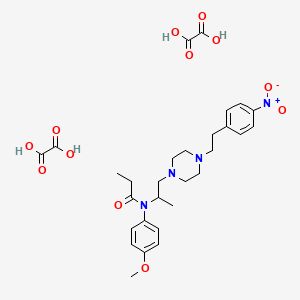
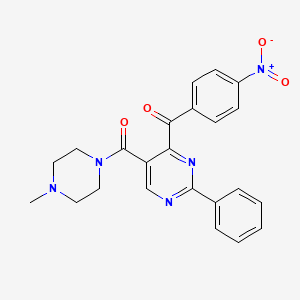
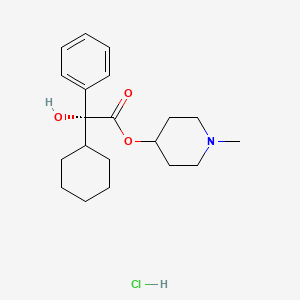
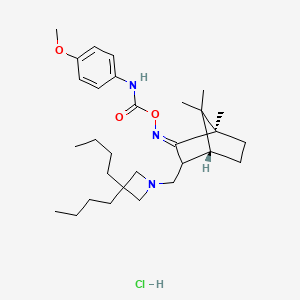
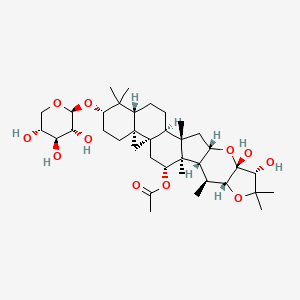
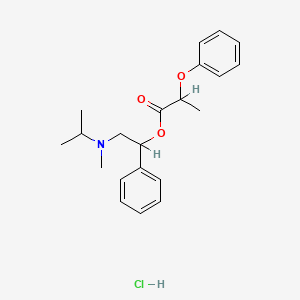

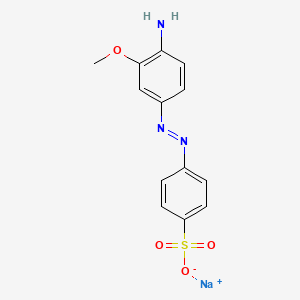
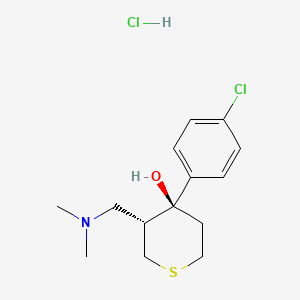
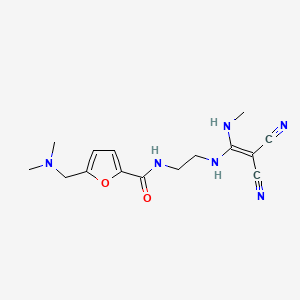
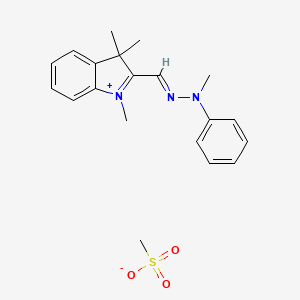
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

